6-Bromo-2,2'-bipyridine-5'-carbaldehyde
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Overview
Description
6-Bromo-2,2’-bipyridine-5’-carbaldehyde is a chemical compound with the molecular formula C11H7BrN2O. It is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. The presence of a bromine atom and a formyl group on the bipyridine structure makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2’-bipyridine-5’-carbaldehyde typically involves the bromination of 2,2’-bipyridine followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the bipyridine ring. Subsequent formylation can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the formyl group to the brominated bipyridine .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-2,2’-bipyridine-5’-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2’-bipyridine-5’-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex bipyridine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
Substitution Products: Various substituted bipyridines depending on the nucleophile used.
Oxidation Products: 6-Bromo-2,2’-bipyridine-5’-carboxylic acid.
Reduction Products: 6-Bromo-2,2’-bipyridine-5’-methanol
Scientific Research Applications
6-Bromo-2,2’-bipyridine-5’-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex ligands and coordination compounds.
Biology: Potential use in the development of bioactive molecules and probes.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials for electronic and photonic applications
Mechanism of Action
The mechanism of action of 6-Bromo-2,2’-bipyridine-5’-carbaldehyde largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers through its nitrogen atoms. This can influence the electronic properties of the metal center, making it useful in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: Lacks the formyl group, making it less versatile in certain chemical reactions.
2,2’-Bipyridine-5’-carbaldehyde:
Uniqueness
6-Bromo-2,2’-bipyridine-5’-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
605674-25-7 |
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Molecular Formula |
C11H7BrN2O |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
6-(6-bromopyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrN2O/c12-11-3-1-2-10(14-11)9-5-4-8(7-15)6-13-9/h1-7H |
InChI Key |
JICWWAQVLBTXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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